4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the intermediate with ethylthiol in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the intermediate with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-N-[1-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
- **4-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]benzeneacetamide
Uniqueness
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5OS2/c1-4-18-10-14-13-9(19-10)12-8(17)7-6(11)5(2)15-16(7)3/h4H2,1-3H3,(H,12,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPDAYOMGTXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C(=NN2C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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